molecular formula C20H21FN6O3S B2551727 6-((4-(4-fluorophenyl)-5-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione CAS No. 852153-94-7

6-((4-(4-fluorophenyl)-5-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2551727
CAS No.: 852153-94-7
M. Wt: 444.49
InChI Key: VEAXSRUATSGRPY-UHFFFAOYSA-N
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Description

6-((4-(4-fluorophenyl)-5-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C20H21FN6O3S and its molecular weight is 444.49. The purity is usually 95%.
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Scientific Research Applications

Antagonist Activity Research

A series of compounds, including 6-((4-(4-fluorophenyl)-5-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione derivatives, have been studied for their antagonist activity against 5-HT2 and alpha 1 receptors. Notably, a compound similar in structure was found to exhibit potent 5-HT2 antagonist activity, surpassing that of known drugs such as ritanserin, without showing alpha 1 antagonist activity in vivo. This suggests the potential utility of such compounds in modulating serotonin receptors, which could have implications for treating disorders related to serotonin dysregulation (Watanabe et al., 1992).

Synthesis and Biological Activity

The synthesis and biological activity of novel compounds, including structures similar to this compound, have been explored for their potential as anti-inflammatory and analgesic agents. These compounds have shown significant activity in inhibiting cyclooxygenase enzymes (COX-1/COX-2), with certain derivatives displaying high inhibitory activity and selectivity for COX-2, along with notable analgesic and anti-inflammatory effects, suggesting their utility in the development of new therapeutic agents (Abu‐Hashem et al., 2020).

Molluscicidal Activity

Research into new fluorine substituted 6-(5’-fluoro-2’-triphenylphosphiniminophenyl) 3-thioxo-1,2,4-triazin-5 (2H, 4H) one compounds, akin to the query compound, has been conducted to evaluate their molluscicidal potential against snails responsible for Bilharziasis diseases. These studies highlight the synthesis and functional characterization of compounds that could lead to novel approaches in controlling snail populations that are vectors for schistosomiasis, showcasing the broader impact of chemical synthesis on public health (Al-Romaizan et al., 2014).

Mycobacterium tuberculosis Inhibition

Compounds designed around the core structure of the provided chemical name have been evaluated for their activity against Mycobacterium tuberculosis. One such study involves the design and synthesis of thiazole-aminopiperidine hybrid analogues as inhibitors of the Mycobacterium tuberculosis GyrB enzyme. These compounds exhibit promising in vitro activity against both Mycobacterium smegmatis GyrB ATPase and Mycobacterium tuberculosis DNA gyrase, suggesting potential applications in tuberculosis treatment (Jeankumar et al., 2013).

Properties

IUPAC Name

6-[[4-(4-fluorophenyl)-5-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN6O3S/c21-13-4-6-15(7-5-13)27-16(10-14-11-17(28)23-19(30)22-14)24-25-20(27)31-12-18(29)26-8-2-1-3-9-26/h4-7,11H,1-3,8-10,12H2,(H2,22,23,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEAXSRUATSGRPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)CSC2=NN=C(N2C3=CC=C(C=C3)F)CC4=CC(=O)NC(=O)N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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